2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
Description
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide is a piperazine-based acetamide derivative characterized by a chloroacetyl group at the 1-position of the 3-oxopiperazine ring and an N-phenylacetamide substituent. Its molecular formula is inferred as C₁₅H₁₇ClN₃O₃ (based on analogs like CAS 1306738-26-0 ), with a molecular weight of approximately 338.77 g/mol. The chloroacetyl group enhances electrophilic reactivity, while the phenylacetamide moiety contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c15-9-13(20)18-7-6-16-14(21)11(18)8-12(19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJAOUSLJPCTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions usually require a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It can serve as a probe or inhibitor in biological studies to understand various biochemical processes.
Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): These groups increase resistance to oxidative metabolism, as seen in the trifluoromethyl derivative .
- Electron-Donating Groups (e.g., -OCH₃): Improve solubility and intermolecular interactions, critical for bioavailability .
- Ortho-Substituents (e.g., 2-chloro): Steric hindrance may reduce binding affinity but improve crystallinity, as observed in 2-chlorophenyl analogs .
Piperazine Ring Modifications
Variants with altered piperazine substituents demonstrate divergent pharmacological profiles:
- 4-(4-Chlorophenyl)piperazinyl Analog : This modification (C₂₄H₂₈ClN₅O₃, MW 469.97) mimics GPCR-targeting ligands, suggesting utility in neurological disorders .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Solubility : The 4-methoxy analog (CAS 1291487-25-6) exhibits higher aqueous solubility due to polar interactions, whereas lipophilic groups (e.g., -CF₃) favor membrane permeability .
- Crystallinity : Substitutions like 2-chloro induce antiparallel N–H/C=O conformations, stabilizing hydrogen-bonded chains in the solid state .
Biological Activity
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide is a synthetic compound with notable biological activities, particularly in antimicrobial and potential therapeutic applications. This compound belongs to the class of chloroacetamides, which are recognized for their diverse pharmacological properties.
- Molecular Formula : C₁₅H₁₄ClN₃O₂
- Molecular Weight : 309.75 g/mol
- CAS Number : 1379811-27-4
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Antimicrobial Activity
Recent research has demonstrated that chloroacetamides, including this compound, show significant antimicrobial properties. For instance, a study screening various N-substituted phenyl chloroacetamides found that compounds with halogenated substituents were particularly effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) due to their lipophilicity, which enhances membrane permeability .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its chemical structure. The position and type of substituents on the phenyl ring significantly influence its biological activity. Compounds with specific functional groups were shown to enhance antimicrobial efficacy, suggesting that modifications to the structure could yield even more potent derivatives .
Case Studies and Research Findings
-
Antimicrobial Screening :
- A study involving a series of newly synthesized chloroacetamides reported that this compound demonstrated effective inhibition against multiple bacterial strains, with varying degrees of effectiveness based on the structural modifications made to the phenyl group.
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Quantitative Structure–Activity Relationship (QSAR) :
- QSAR analysis performed on related compounds indicated that lipophilicity and electronic properties are critical factors in determining antimicrobial potency. This analysis suggests that optimizing these parameters could lead to the development of more effective antimicrobial agents from this class of compounds .
Summary Table of Biological Activities
| Activity Type | Target Organisms | Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
